molecular formula C12H20BrNO2 B13965593 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid

Cat. No.: B13965593
M. Wt: 290.20 g/mol
InChI Key: IAPYPTZRNTUIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(Bromomethyl)-2-azaspiro[45]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a spirocyclic precursor followed by nucleophilic substitution to introduce the azaspiro moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with various enzymes and receptors, influencing cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives
  • 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides

Uniqueness

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid stands out due to its unique bromomethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for the development of novel chemical entities and materials .

Properties

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

2-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid

InChI

InChI=1S/C12H20BrNO2/c13-7-10-1-3-12(4-2-10)5-6-14(9-12)8-11(15)16/h10H,1-9H2,(H,15,16)

InChI Key

IAPYPTZRNTUIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)CC(=O)O

Origin of Product

United States

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